molecular formula C17H23NO3 B14790446 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester

1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester

Cat. No.: B14790446
M. Wt: 289.4 g/mol
InChI Key: FDZOEEHTQQCMGC-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid group, and a phenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the carboxylic acid group via oxidation reactions.
  • Addition of the 4-hydroxy-1-buten-1-yl group through substitution reactions.
  • Esterification to form the phenylmethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, phenylmethyl ester include other piperidine derivatives and esters with similar functional groups. Examples include:

  • 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, methyl ester
  • 1-Piperidinecarboxylic acid, 4-(4-hydroxy-1-buten-1-yl)-, ethyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl 4-(4-hydroxybut-1-enyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-4,6-8,15,19H,5,9-14H2

InChI Key

FDZOEEHTQQCMGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=CCCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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